5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a heterocyclic compound with a fused ring structure that includes a furan and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . The reaction conditions typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often carried out in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually conducted at elevated temperatures (e.g., 60-80°C) to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature
Reduction: Sodium borohydride in methanol at room temperature
Substitution: Halides or amines in the presence of a base such as sodium hydroxide at elevated temperatures
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide
Uniqueness
5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is unique due to its fused furan and pyridine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
5-benzyl-6,7-dihydro-4H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C14H15NO/c1-2-4-12(5-3-1)8-15-7-6-13-10-16-11-14(13)9-15/h1-5,10-11H,6-9H2 |
InChI Key |
VFCIBDQTJVHOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=COC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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